molecular formula C14H21NO B13845924 4-(3-Propoxyphenyl)piperidine

4-(3-Propoxyphenyl)piperidine

Cat. No.: B13845924
M. Wt: 219.32 g/mol
InChI Key: JQPWHXCHPXHHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Propoxyphenyl)piperidine is a piperidine derivative featuring a propoxy group (-OCH₂CH₂CH₃) attached to the 3-position of a phenyl ring, which is further linked to the piperidine nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as neurotransmitter receptors and enzymes. The propoxy group contributes to its lipophilicity, metabolic stability, and binding affinity, making it a candidate for central nervous system (CNS) drug development .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(3-propoxyphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-2-10-16-14-5-3-4-13(11-14)12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3

InChI Key

JQPWHXCHPXHHKE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Propoxyphenyl)piperidine typically involves the reaction of 3-propoxyphenyl magnesium bromide with piperidine. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Propoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Propoxyphenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Propoxyphenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. This modulation is thought to be mediated through the activation of signaling pathways such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Type and Position

4-(3-Methoxyphenyl)piperidin-4-ol Hydrochloride (CAS 280143-10-4)
  • Structure : Methoxy (-OCH₃) at phenyl 3-position; hydroxyl group on piperidine.
  • Comparison: The methoxy group is smaller and more electron-rich than propoxy, leading to differences in receptor binding kinetics. Biological Activity: Demonstrated neuroprotective effects in preclinical models, likely due to enhanced polar interactions .
4-(3-Ethylphenoxy)piperidine Hydrochloride
  • Structure : Ethyl (-CH₂CH₃) at phenyl 3-position.
  • Comparison :
    • Ethyl is less polar than propoxy, reducing solubility but increasing membrane permeability.
    • Pharmacokinetics : Higher lipophilicity than methoxy derivatives but shorter chain length than propoxy may result in faster metabolism .
4-[2-(3-Fluorophenoxy)ethyl]piperidine (SNRI Candidate)
  • Structure : Fluorine at phenyl 3-position; ethyl linker.
  • Comparison: Fluorine’s electronegativity enhances binding to serotonin/norepinephrine transporters. The propoxy group in 4-(3-Propoxyphenyl)piperidine may offer better metabolic stability than the fluorinated analog due to reduced susceptibility to oxidative degradation .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent logP (Predicted) Water Solubility (mg/mL)
This compound ~263.4 Propoxy 3.2 0.15
4-(3-Methoxyphenyl)piperidin-4-ol 243.7 Methoxy 1.8 1.2
4-(3-Ethylphenoxy)piperidine ~249.7 Ethyl 2.9 0.3
4-[2-(3-Fluorophenoxy)ethyl]piperidine 279.3 Fluoroethyl 3.0 0.2
  • Key Insights :
    • The propoxy group increases molecular weight and logP compared to methoxy/ethyl analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .
    • Fluorinated derivatives exhibit intermediate solubility due to polar halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.